

Application Note: High-Throughput Bioanalysis of Metaxalone in Human Plasma

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Compound of Interest

Compound Name: Metaxalone-d6

Cat. No.: B562991

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A Validated Liquid-Liquid Extraction Protocol Using **Metaxalone-d6** for LC-MS/MS Quantification

Abstract

This application note details a robust and sensitive method for the quantification of Metaxalone in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure using **Metaxalone-d6** as a stable, deuterated internal standard (IS). The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high selectivity and a rapid turnaround time, making it suitable for pharmacokinetic, bioavailability, or bioequivalence studies. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.^{[1][2]}

Experimental Protocols

Materials and Reagents

- Standards: Metaxalone and **Metaxalone-d6** reference standards (purity >98%).
- Solvents: Methyl-tert-butyl ether (MTBE), Methanol (HPLC Grade).
- Reagents: Ammonium Acetate (GR Grade), Formic Acid (Optional for pH adjustment).
- Water: Deionized water, Milli-Q or equivalent.

- Biological Matrix: Blank human plasma with K3EDTA as an anticoagulant.
- Labware: Polypropylene centrifuge tubes, autosampler vials, pipettes.

Instrumentation

- LC-MS/MS System: A liquid chromatograph coupled with a triple quadrupole mass spectrometer.
- Analytical Column: Chromatopak Peerless Basic C18 (50 x 4.6 mm, 3.0 μ m) or equivalent.[\[1\]](#)
[\[2\]](#)
- Evaporation System: Nitrogen evaporator with a water bath set to 40°C.
- Centrifuge: Refrigerated centrifuge capable of 2000 rpm and 10°C.[\[1\]](#)
- Vortex Mixer.

Preparation of Solutions

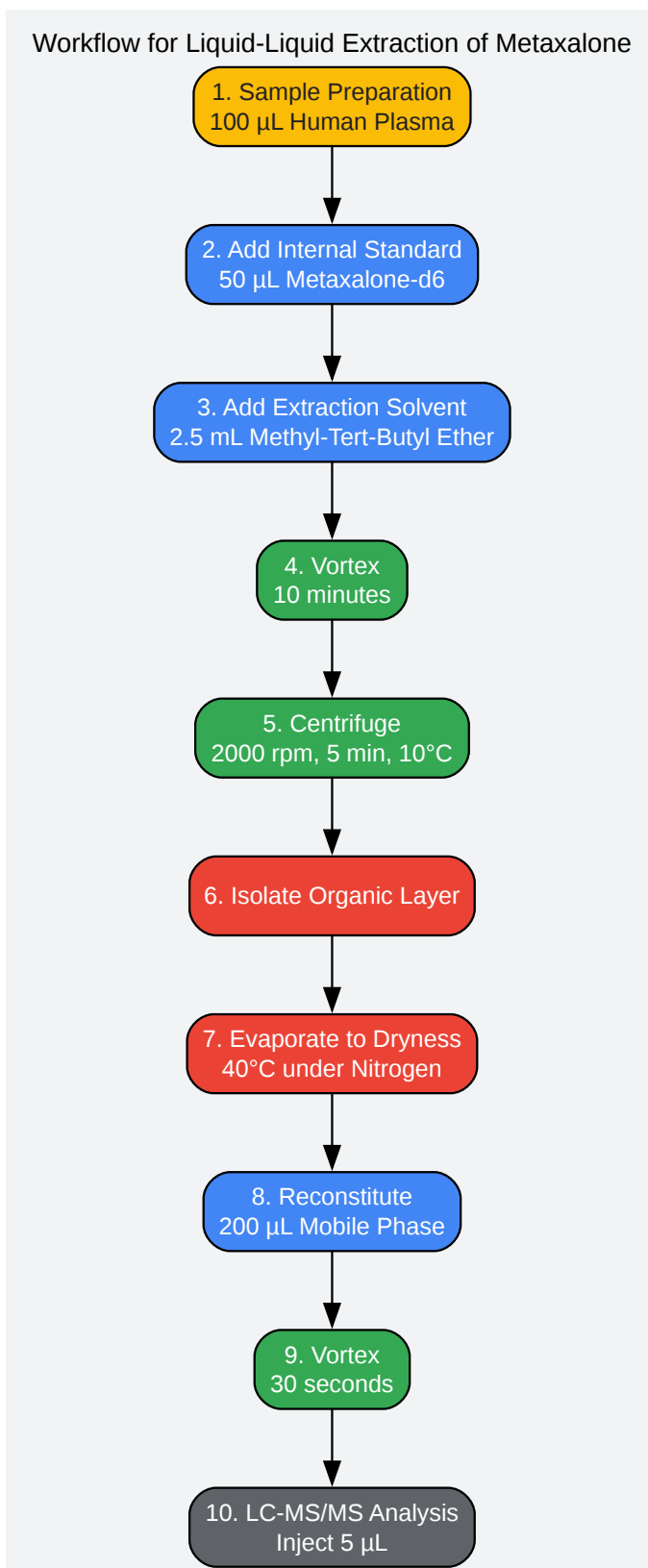
- Internal Standard (IS) Working Solution (~1300 ng/mL): Prepare a stock solution of **Metaxalone-d6** in methanol. Dilute this stock solution with a suitable mobile phase or methanol/water mixture to achieve a final working concentration of approximately 1300 ng/mL.[\[1\]](#)
- Calibration Curve (CC) and Quality Control (QC) Samples: Prepare stock solutions of Metaxalone in methanol. Serially dilute the stock to create working solutions. Spike 100 μ L of blank human plasma with the appropriate working solution to prepare CC and QC samples at desired concentrations. The validated linear range for this method is 25.19 ng/mL to 2521.313 ng/mL.[\[1\]](#)[\[2\]](#)

Sample Extraction Protocol

- Retrieve subject samples, CC, and QC samples from the freezer and allow them to thaw completely at room temperature.
- Vortex each sample to ensure homogeneity.

- Pipette 100 μ L of each plasma sample into a labeled polypropylene tube.[\[1\]](#)
- Add 50 μ L of the **Metaxalone-d6** internal standard working solution (~1300 ng/mL) to every tube and vortex briefly.[\[1\]](#)
- Add 2.5 mL of methyl-tert-butyl ether (MTBE) to each tube.[\[1\]](#)
- Vortex the samples vigorously for 10 minutes to ensure thorough mixing and extraction.[\[1\]](#)
- Centrifuge the samples for 5 minutes at 2000 rpm and 10°C to separate the aqueous and organic layers.[\[1\]](#)
- Carefully transfer the upper organic layer to a clean evaporation test tube.
- Evaporate the organic solvent to complete dryness using a nitrogen evaporator at 40°C.[\[1\]](#)
- Reconstitute the dried residue with 200 μ L of the mobile phase.[\[1\]](#)
- Vortex the reconstituted samples for 30 seconds to ensure the analyte is fully dissolved.[\[1\]](#)
- Transfer the final solution into autosampler vials for analysis.

Liquid-Liquid Extraction Workflow



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Caption: A step-by-step diagram of the LLE protocol.

Data and Performance Characteristics

The method is validated for selectivity, accuracy, precision, and linearity. Quantitative data and instrument parameters are summarized below.

LC-MS/MS Parameters

Parameter	Setting
LC Column	Chromatopak Peerless Basic C18 (50x4.6mm, 3.0µm)[1]
Mobile Phase	Isocratic (Composition not specified)
Injection Volume	5 µL[1]
Run Time	2.0 minutes[1]
Retention Time	Metaxalone: ~1.51 min, Metaxalone-d6: ~1.49 min[1]
Ionization Mode	Positive Electrospray Ionization (ESI)[1]
Source Temperature	100°C[1]
Desolvation Gas Flow	750 (Units not specified)[1]
Cone Voltage	25 V[1]
MRM Transition (Metaxalone)	m/z 222.14 → 160.98[1][2]
MRM Transition (Metaxalone-d6)	m/z 228.25 → 167.02[1][2]

Method Validation Summary

Parameter	Result
Linear Dynamic Range	25.19 – 2521.313 ng/mL[1][2][3]
Lower Limit of Quantification (LLOQ)	25.19 ng/mL[1]
Correlation Coefficient (r ²)	> 0.98[1][2]
Accuracy (Standard Curve)	94.1% to 104.4%[1][2]
Precision (Standard Curve)	0.3% to 5.6%[1][2]
QC Accuracy (LLOQ QC)	98.0% - 99.1%[1]
QC Accuracy (Low QC)	97.5% - 98.5%[1]

Conclusion

The described liquid-liquid extraction protocol, in conjunction with LC-MS/MS analysis, provides a simple, rapid, and reliable method for the determination of Metaxalone in human plasma.[1] The use of **Metaxalone-d6** as an internal standard ensures high accuracy and compensates for variability during sample processing. With a total run time of only 2.0 minutes per sample, this method is exceptionally well-suited for high-throughput analysis in a regulated bioanalytical environment.[1]

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References

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